
Cabergoline-d5
Overview
Description
Cabergoline-d5 is a deuterium-labeled analog of Cabergoline, a potent ergot-derived dopamine D2-like receptor agonist. Cabergoline exhibits high affinity for dopamine D2, D3, and serotonin 5-HT2B receptors (Ki = 0.7, 1.5, and 1.2 nM, respectively), making it clinically useful for hyperprolactinemia and Parkinson’s disease . The deuterated form, this compound, replaces five hydrogen atoms with deuterium, enhancing its utility as a stable isotope-labeled internal standard in pharmacokinetic, metabolic, and receptor-binding studies. It has a molecular formula of C26H32D5N5O2, a molecular weight of 456.64 g/mol, and a purity >98% .
Preparation Methods
Synthetic Routes for Cabergoline-d5
The synthesis of this compound involves strategic incorporation of deuterium atoms into the cabergoline backbone. Two primary approaches dominate the literature: hydrogen-deuterium (H-D) exchange and de novo synthesis using deuterated precursors .
Hydrogen-Deuterium Exchange
This method replaces specific hydrogen atoms in cabergoline with deuterium via catalytic exchange. For example, stirring cabergoline in deuterated solvents (e.g., D₂O or CD₃OD) with a palladium catalyst (e.g., Pd/C) at elevated temperatures (50–80°C) facilitates H-D substitution at labile positions, such as the urea moiety or alkene bonds . A representative reaction yields 85–90% deuteration at the target sites, confirmed via mass spectrometry .
De Novo Synthesis from Deuterated Precursors
Alternatively, this compound can be synthesized by integrating deuterated reagents during key steps of the cabergoline synthesis pathway. For instance, the patent EP1720869B1 outlines a process where ergoline-8β-carboxylic acid ester is functionalized using deuterated phenyl chloroformate (PhOCOCl-d₅) to introduce deuterium at the urea group . This method ensures precise deuteration with minimal isotopic scrambling.
Reaction Conditions and Optimization
Catalysts and Solvents
Parameter | Conditions | Yield (%) | Deuteration Efficiency (%) |
---|---|---|---|
Catalyst | Pd/C (10 wt%) | 88 | 92 |
Solvent | CD₃OD | 78 | 85 |
Temperature | 70°C | 90 | 89 |
Reaction Time | 24–48 hours | 82 | 90 |
Optimal conditions involve palladium-catalyzed H-D exchange in deuterated methanol at 70°C for 24–48 hours, achieving >90% deuteration . Side reactions, such as over-deuteration or decomposition, are mitigated by controlling reaction time and catalyst loading.
Protection-Deprotection Strategies
Critical to preserving the ergoline scaffold during deuteration is the protection of reactive sites. The indole nitrogen is shielded using tert-butyl carbamate (Boc) prior to H-D exchange, as described in EP1720869B1 . Post-deuteration, acidic hydrolysis (e.g., HCl/EtOAc) removes the Boc group without affecting deuterium incorporation.
Industrial-Scale Production
Industrial synthesis scales the above methods with modifications for cost and efficiency:
-
Continuous-Flow Reactors : Enhance H-D exchange kinetics by maintaining precise temperature and pressure .
-
Deuterated Reagents : Bulk use of CD₃OD and D₂O reduces solvent costs by 30% compared to batch processes .
-
Purification : Chromatography (HPLC) with deuterated mobile phases (e.g., CD₃CN/D₂O) ensures >99% isotopic purity .
Analytical Validation
Mass Spectrometry (MS)
High-resolution MS confirms deuteration levels. For this compound, a molecular ion peak at m/z 456.62 (vs. 451.62 for cabergoline) verifies five deuterium atoms .
Nuclear Magnetic Resonance (NMR)
¹H-NMR spectra show deuterium-induced signal attenuation. For example, the disappearance of the urea NH proton (δ 6.8 ppm) confirms deuteration at this site .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (280 nm) validates chemical purity (>99.5%) and distinguishes this compound from non-deuterated analogs .
Chemical Reactions Analysis
Types of Reactions
Cabergoline-d5 undergoes various chemical reactions, including:
Oxidation: The alkene bond in this compound is susceptible to oxidation, leading to the formation of epoxides or diols.
Reduction: The carbonyl groups in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amide and urea groups in this compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or ureas.
Scientific Research Applications
Treatment of Hyperprolactinemia
Cabergoline-d5 is predominantly used to manage hyperprolactinemia, a condition characterized by elevated levels of prolactin hormone. This condition can lead to various complications including infertility and menstrual irregularities.
- Clinical Efficacy : A retrospective study involving 455 patients demonstrated that cabergoline effectively normalized serum prolactin levels in 86% of cases. Notably, it was particularly effective in patients with microadenomas (92% normalization) compared to those with macroadenomas (77%) .
- Long-term Treatment : Patients treated with cabergoline showed significant reductions in tumor size and improvements in visual field abnormalities. The median dose varied, with many patients requiring lower doses over time as prolactin levels stabilized .
Management of Pituitary Tumors
This compound is also utilized in the treatment of prolactin-secreting pituitary adenomas.
- Mechanism of Action : The drug acts as a potent agonist for dopamine D2 receptors, which are crucial for inhibiting prolactin secretion from lactotropic cells in the pituitary gland. This mechanism not only reduces tumor size but also alleviates associated symptoms such as headaches and visual disturbances .
- Case Studies : In one study, 67% of patients with macroadenomas experienced tumor shrinkage after treatment with cabergoline, demonstrating its effectiveness in managing pituitary tumors .
Potential Applications in Oncology
Recent studies have explored the use of this compound in oncology, particularly concerning breast cancer treatment.
- Clinical Trials : Preliminary results from phase II clinical trials indicate that cabergoline may provide clinical benefits for hormone receptor-positive metastatic breast cancer patients. In one study, 33% of evaluable patients showed partial responses to treatment .
- Mechanistic Insights : The compound's ability to modulate dopamine pathways may have implications for tumor growth regulation and hormone secretion in various cancers .
Treatment of Restless Legs Syndrome
This compound has been investigated for its efficacy in treating restless legs syndrome (RLS).
- Effectiveness : Clinical trials have shown that cabergoline can significantly alleviate symptoms of RLS when administered as a single evening dose. Patients reported notable improvements in symptom severity .
- Long Duration of Action : Unlike other treatments for RLS, cabergoline has a prolonged duration of action, potentially offering relief for up to 65 hours or more after administration .
Summary Table of Applications
Future Directions and Research Needs
While the current applications of this compound are promising, further research is warranted to fully elucidate its mechanisms and expand its therapeutic uses:
- Oncology Research : More extensive clinical trials are needed to confirm the efficacy and safety profile of this compound in cancer treatments.
- Long-term Effects : Studies focusing on the long-term effects and potential side effects associated with prolonged use are essential for patient safety.
- Comparative Studies : Investigating this compound against other dopamine agonists could provide insights into its relative effectiveness and tolerability.
Mechanism of Action
Cabergoline-d5 exerts its effects by binding to dopamine D2 receptors, which are G-protein coupled receptors. Upon binding, it inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of prolactin secretion from lactotroph cells in the anterior pituitary gland. Additionally, this compound induces apoptosis and autophagic cell death in certain tumor cells by activating dopamine D5 receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Deuterated Cabergoline Analogs
Cabergoline-d5 is compared below with other deuterated derivatives and structural analogs (Table 1).
Table 1: Structural and Physicochemical Properties
Key Differences:
- Deuterium Substitutions : Cabergoline-d6 has one additional deuterium atom compared to this compound, offering distinct mass spectrometry (MS) signatures for precise quantification .
- Functional Groups : Desethylcarbamoyl this compound lacks the ethylcarbamoyl moiety, reducing its receptor-binding affinity compared to this compound .
- Applications : While this compound is used in receptor studies, 6-Allyl-8β-carboxyergoline-d5 serves as a synthetic intermediate in ergot alkaloid research .
Functional Analogs in Research
This compound is functionally compared to non-deuterated Cabergoline and other receptor agonists/antagonists (Table 2).
Table 2: Functional Comparison with Receptor-Targeting Compounds
Key Differences:
- Mechanism: Unlike this compound, Calcimycin acts as a divalent cation ionophore, disrupting cellular calcium homeostasis .
- Therapeutic Use : Cabergoline is clinically approved, whereas this compound is restricted to research due to its isotopic labeling .
Pharmacokinetic Studies
This compound’s deuterium labeling reduces metabolic degradation via the kinetic isotope effect, prolonging its half-life in tracer studies. For example, it has been used to quantify Cabergoline uptake in dopaminergic pathways using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Receptor Binding Specificity
Impurity Profiling
Structural analogs like Desethylcarbamoyl this compound are critical in impurity profiling during pharmaceutical synthesis. Its presence in Cabergoline batches (>0.1%) can indicate incomplete carbamoylation, requiring stringent quality control .
Biological Activity
Cabergoline-d5 is a deuterated form of cabergoline, a long-acting dopamine receptor agonist primarily used in the treatment of hyperprolactinemia and other conditions related to dopamine dysregulation. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical applications, and potential side effects.
Overview of Cabergoline
Cabergoline is known for its high affinity for dopamine D2 receptors and has significant effects on other receptors, including D3 and D4 dopamine receptors as well as serotonin receptors. It exhibits a long half-life and is extensively metabolized in the liver. The drug's primary mechanism involves the inhibition of prolactin secretion from lactotroph cells in the pituitary gland, making it effective for conditions such as prolactinomas .
Pharmacodynamics
This compound retains the pharmacological properties of cabergoline but with enhanced stability and metabolic profile due to deuteration. The biological activity of this compound can be summarized as follows:
- Dopamine Receptor Agonism : Primarily acts on D2 receptors, leading to decreased prolactin levels.
- Serotonin Receptor Interaction : Modulates activity at various serotonin receptors (5-HT1A, 5-HT2A, etc.), which may influence mood and behavior .
- Cardiovascular Effects : Activation of 5-HT2B receptors has been linked to potential cardiac valvulopathy .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Rapid absorption with a variable bioavailability ranging from 30% to 63% in animal models.
- Half-Life : Extended half-life compared to non-deuterated cabergoline, with estimates around 80 hours in humans.
- Metabolism : Primarily hepatic metabolism with minimal renal excretion. The main metabolites are less active than the parent compound .
Clinical Applications
This compound has been studied for various clinical applications:
- Hyperprolactinemia Treatment : Effective in normalizing prolactin levels in patients with hyperprolactinemia. Studies show an 86% normalization rate in patients treated with cabergoline .
- Obesity and Glucose Tolerance : A pilot study indicated that cabergoline may improve glucose tolerance independent of weight loss in obese individuals .
- Prolactinoma Management : Demonstrated efficacy in reducing tumor size and alleviating symptoms associated with prolactinomas .
Case Study 1: Efficacy in Hyperprolactinemia
A retrospective study involving 455 patients showed that cabergoline normalized serum prolactin levels in 86% of cases, with significant improvements noted in visual field abnormalities and tumor shrinkage .
Case Study 2: Side Effects
A case report highlighted severe side effects associated with cabergoline treatment, including manic episodes and pituitary apoplexy. This underscores the importance of monitoring patients closely during therapy .
Research Findings
Recent studies have provided insights into the cellular mechanisms affected by cabergoline:
- Tumor Cell Response : Single-cell RNA sequencing revealed that cabergoline treatment led to lower expression levels of genes involved in hormone secretion within tumor cells from prolactinoma patients .
- Immune Response Modulation : Increased CD8+ T cell activation was observed in treated tissues, suggesting an immune component to its therapeutic effects .
Summary Table of Key Findings
Parameter | Cabergoline | This compound |
---|---|---|
Affinity for D2 Receptors | High | High |
Half-Life | ~80 hours | Longer than Cabergoline |
Normalization Rate | 86% in hyperprolactinemia | TBD |
Side Effects | Nausea, hypotension | Similar profile expected |
Clinical Applications | Hyperprolactinemia, obesity management | TBD |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the isotopic purity of Cabergoline-d5 in pharmacokinetic research?
Isotopic purity is critical for accurate tracer studies. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are standard methods. HRMS quantifies the deuterium incorporation ratio by comparing mass-to-charge (m/z) peaks of this compound with its non-deuterated counterpart. NMR, particularly H-NMR, can assess deuterium distribution in the molecular structure. Calibration against certified reference materials ensures precision .
Q. What are the best practices for storing this compound to prevent deuterium loss in long-term studies?
this compound should be stored in airtight, light-resistant containers at -20°C to minimize deuterium exchange with ambient moisture. Lyophilization (freeze-drying) enhances stability for solid forms. Periodic stability testing via LC-MS/MS is advised to monitor deuterium retention over time, with degradation thresholds defined using accelerated stability protocols (e.g., 40°C/75% relative humidity for 1–3 months) .
Advanced Research Questions
Q. How should researchers design experiments to control for matrix effects when quantifying this compound in biological samples using LC-MS/MS?
Matrix effects (e.g., ion suppression/enhancement) can skew results. To mitigate this:
- Use matrix-matched calibration curves by spiking this compound into analyte-free biological matrices (e.g., plasma, tissue homogenates).
- Apply standard addition methods to validate recovery rates.
- Perform post-column infusion studies to identify ion suppression zones in chromatographic runs. Document these steps in the "Methods" section to ensure reproducibility .
Q. What methodological approaches can resolve contradictions in reported metabolic half-lives of this compound across different studies?
Discrepancies often arise from variability in experimental conditions (e.g., species, dosage, analytical methods). To address this:
- Conduct a systematic review of protocols (e.g., sample preparation, LC-MS/MS parameters) and compare them using standardized criteria (e.g., FDA Bioanalytical Method Validation guidelines).
- Perform meta-regression analysis to identify confounding variables (e.g., baseline prolactin levels in acromegaly studies).
- Replicate studies under controlled conditions with harmonized methodologies .
Q. How can multivariate statistical analysis isolate isotopic effects when comparing Cabergoline and this compound in vivo efficacy studies?
Isotopic effects (e.g., altered metabolic rates due to deuterium) require rigorous statistical control:
- Use ANCOVA (analysis of covariance) to adjust for covariates like dose, administration route, and baseline IGF-I levels.
- Apply multivariate regression models to quantify the independent contribution of deuterium substitution to pharmacokinetic outcomes.
- Validate models through sensitivity analyses (e.g., bootstrapping) to ensure robustness .
Q. Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in deuterium retention observed during in vivo metabolic studies of this compound?
- Stable isotope tracing : Track deuterium loss via serial blood/tissue sampling and correlate with metabolic pathways (e.g., cytochrome P450 activity).
- Kinetic modeling : Use compartmental models to distinguish between deuterium exchange and true metabolic degradation.
- Cross-laboratory validation : Share raw data and analytical protocols to identify methodological inconsistencies .
Q. Experimental Design and Validation
Q. What criteria should guide the selection of this compound as an internal standard in mass spectrometry-based assays?
- Structural similarity : this compound must mimic the ionization behavior of the target analyte.
- Deuterium stability : Ensure <5% deuterium loss under experimental conditions.
- Absence of co-eluting interferences : Validate via blank matrix runs. Include these criteria in the "Experimental" section for transparency .
Q. Ethical and Reporting Standards
Q. How can researchers ensure ethical compliance when using this compound in animal studies?
Properties
IUPAC Name |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1/i1D2,5D,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORNTPPJEAJQIU-WDORCQELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.